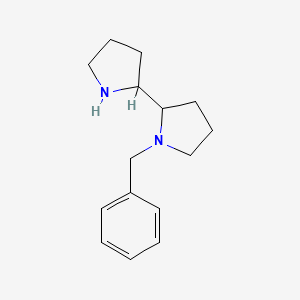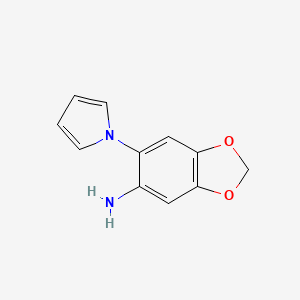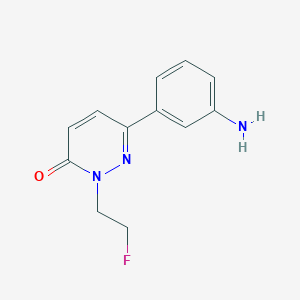![molecular formula C14H23NO2 B1532156 N-[2-(2-Methoxyphenoxy)propyl]-2-butanamine CAS No. 1040692-50-9](/img/structure/B1532156.png)
N-[2-(2-Methoxyphenoxy)propyl]-2-butanamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Methoxyphenoxy)propyl]-2-butanamine typically involves the reaction of 2-methoxyphenol with an appropriate alkylating agent to introduce the propyl group, followed by further reactions to introduce the butanamine moiety . Specific reaction conditions, such as the use of solvents, catalysts, and temperature control, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are carefully controlled to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Methoxyphenoxy)propyl]-2-butanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield phenolic derivatives, while reduction could produce different amine compounds.
Scientific Research Applications
N-[2-(2-Methoxyphenoxy)propyl]-2-butanamine is used extensively in scientific research, particularly in the following fields:
Chemistry: It serves as a reagent in various organic synthesis reactions.
Biology: It is used in studies involving biochemical pathways and molecular interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-Methoxyphenoxy)propyl]-2-butanamine involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate biochemical pathways by inhibiting or activating these targets, leading to various physiological effects . The exact pathways and molecular targets are still under investigation, but its effects on ion channels and cellular signaling are of particular interest .
Comparison with Similar Compounds
Similar Compounds
Ranolazine: Chemically similar, used in the treatment of chronic angina.
N-(2,6-Dimethylphenyl)-2-(4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl)acetamide: Another compound with similar structural features and applications.
Uniqueness
N-[2-(2-Methoxyphenoxy)propyl]-2-butanamine is unique due to its specific molecular structure, which imparts distinct biochemical properties. Its ability to interact with a wide range of molecular targets makes it versatile in research applications .
Properties
IUPAC Name |
N-[2-(2-methoxyphenoxy)propyl]butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-5-11(2)15-10-12(3)17-14-9-7-6-8-13(14)16-4/h6-9,11-12,15H,5,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVGEGCKQVFECF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC(C)OC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


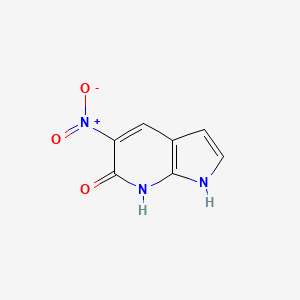
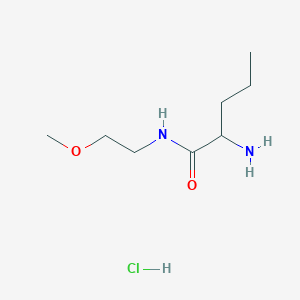
![N-[(1-fluorocyclopentyl)methyl]cyclohexanamine](/img/structure/B1532080.png)
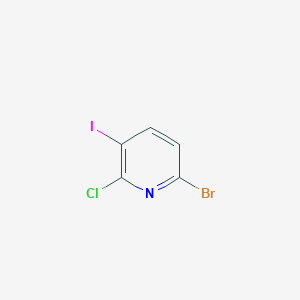
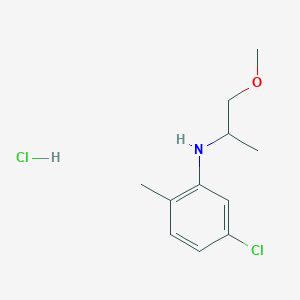
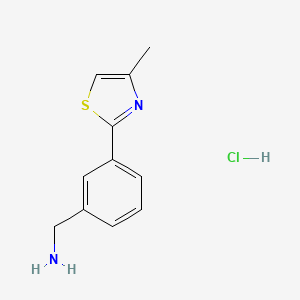
![3-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B1532087.png)
![N-[1-(2-Amino-ethyl)-1H-pyrazol-4-YL]-acetamide](/img/structure/B1532088.png)
![6-bromo-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1532090.png)
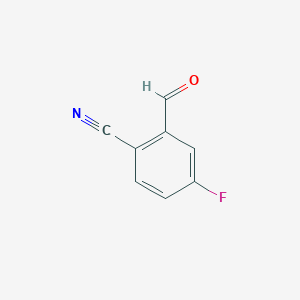
![3-[2-Chloro-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1532092.png)
